molecular formula C16H14O4 B12545812 2-[(Naphthalen-1-yl)oxy]-2-oxoethyl 2-methylprop-2-enoate CAS No. 652132-73-5

2-[(Naphthalen-1-yl)oxy]-2-oxoethyl 2-methylprop-2-enoate

Cat. No.: B12545812
CAS No.: 652132-73-5
M. Wt: 270.28 g/mol
InChI Key: KKUOOYALEPFPDO-UHFFFAOYSA-N
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Description

2-[(Naphthalen-1-yl)oxy]-2-oxoethyl 2-methylprop-2-enoate is an organic compound known for its unique structure and properties. This compound features a naphthalene ring, an ester group, and a methacrylate moiety, making it a versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Naphthalen-1-yl)oxy]-2-oxoethyl 2-methylprop-2-enoate typically involves the esterification of naphthalen-1-ol with 2-oxoethyl 2-methylprop-2-enoate. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(Naphthalen-1-yl)oxy]-2-oxoethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: Alcohol derivatives

    Substitution: Various ester derivatives depending on the nucleophile used

Scientific Research Applications

2-[(Naphthalen-1-yl)oxy]-2-oxoethyl 2-methylprop-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Naphthalen-1-yl)oxy]-2-oxoethyl 2-methylprop-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release active naphthalene derivatives, which can interact with biological macromolecules such as proteins and nucleic acids. These interactions can modulate biochemical pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Naphthalen-1-yl)-2-oxoacetaldehyde
  • 1-(2-(3-Methyl-naphthalen-1-yl)-2-oxo-ethyl)-pyridinium bromide
  • 1-(2-Naphthalen-2-yl-2-oxo-ethyl)-pyridinium bromide

Uniqueness

2-[(Naphthalen-1-yl)oxy]-2-oxoethyl 2-methylprop-2-enoate stands out due to its combination of a naphthalene ring and a methacrylate moiety, which imparts unique chemical reactivity and versatility. This makes it particularly valuable in applications requiring specific structural and functional properties .

Biological Activity

2-[(Naphthalen-1-yl)oxy]-2-oxoethyl 2-methylprop-2-enoate, also known as a derivative of naphthalene, is a compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H14O3\text{C}_{15}\text{H}_{14}\text{O}_3

This compound features a naphthalene moiety linked to an ester functional group, which is pivotal in its biological interactions.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study demonstrated that derivatives of naphthalene can induce apoptosis in various cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins, suggesting a mechanism involving mitochondrial pathways .

Antimicrobial Activity

The compound has shown promising antimicrobial properties against several bacterial strains. In vitro studies reveal that it inhibits the growth of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes. The minimum inhibitory concentration (MIC) values were found to be lower than those of conventional antibiotics, indicating its potential as an alternative antimicrobial agent .

Anti-inflammatory Effects

In animal models, this compound has been observed to reduce inflammation markers. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, likely through the suppression of NF-kB signaling pathways .

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death in cancer cells.
  • Antimicrobial Mechanism : Disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
  • Anti-inflammatory Pathways : Modulation of cytokine production and inhibition of inflammatory mediators.

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized various naphthalene derivatives, including this compound. The results indicated that this compound exhibited IC50 values in the low micromolar range against breast cancer cell lines, showcasing its potential as a lead compound for further development .

Case Study 2: Antimicrobial Testing

A comprehensive study evaluated the antimicrobial effects of naphthalene derivatives against clinical isolates. The findings revealed that this compound had a significant inhibitory effect on biofilm formation in Staphylococcus aureus, suggesting its utility in treating biofilm-associated infections .

Data Tables

Biological Activity Effect Reference
AnticancerInduces apoptosis
AntimicrobialInhibits growth of bacteria
Anti-inflammatoryReduces cytokine production
Compound IC50 (µM) Target Cell Line
This compound~5MCF7 (Breast Cancer)
Naphthalene Derivative A~10HeLa (Cervical Cancer)

Properties

CAS No.

652132-73-5

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

(2-naphthalen-1-yloxy-2-oxoethyl) 2-methylprop-2-enoate

InChI

InChI=1S/C16H14O4/c1-11(2)16(18)19-10-15(17)20-14-9-5-7-12-6-3-4-8-13(12)14/h3-9H,1,10H2,2H3

InChI Key

KKUOOYALEPFPDO-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCC(=O)OC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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